Cytotoxicity in MCF7 Breast Cancer Cells: A Single-Point Comparative Benchmark
A cytotoxicity assessment reported an approximate IC50 value of 15 µM for CAS 923477-32-1 against the MCF7 human breast adenocarcinoma cell line. This value provides a preliminary benchmark when compared to structurally related benzothiazole derivatives evaluated under similar conditions. For instance, a closely related N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide analog was tested in the same assay system and exhibited an IC50 exceeding 50 µM, suggesting that the specific 3-phenoxybenzamide substitution pattern in the target compound may confer enhanced potency.
| Evidence Dimension | Cytotoxicity (IC50) against MCF7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 ~15 µM (MCF7) |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide: IC50 >50 µM (MCF7) |
| Quantified Difference | Approximately >3.3-fold lower IC50 (higher potency) for the target compound relative to the comparator |
| Conditions | MCF7 human breast adenocarcinoma cell line; standard MTT or analogous viability assay; incubation period and compound concentration range not fully specified in the available secondary source. |
Why This Matters
This differential cytotoxicity data suggests that the 3-phenoxybenzamide moiety may be a critical pharmacophoric element for enhancing anticancer activity in this chemotype, making precise compound identity essential for lead optimization campaigns.
